N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-chloro-N-methylbenzenesulfonamide
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Overview
Description
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-CHLORO-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of pyrazole and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-CHLORO-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromo and ethyl groups. The benzenesulfonamide moiety is then synthesized separately and coupled with the pyrazole derivative under controlled conditions. Common reagents used in these reactions include brominating agents, ethylating agents, and sulfonamide precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-CHLORO-N~1~-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen substitution reactions can replace the bromo or chloro groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
Scientific Research Applications
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-CHLORO-N~1~-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-CHLORO-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and benzenesulfonamide derivatives, such as:
- 4-Bromo-1H-pyrazole
- N-Methylbenzenesulfonamide
- 4-Chloro-N-methylbenzenesulfonamide .
Uniqueness
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-CHLORO-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H15BrClN3O2S |
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Molecular Weight |
392.70 g/mol |
IUPAC Name |
N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-4-chloro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H15BrClN3O2S/c1-3-18-8-12(14)13(16-18)9-17(2)21(19,20)11-6-4-10(15)5-7-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
IGYMNCWBLLUCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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